

# Synthesis of aripiprazole from 1-(3,4-Dichlorophenyl)piperazine

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## Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)piperazine

Cat. No.: B178234

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## Application Notes: Synthesis of Aripiprazole

### Introduction

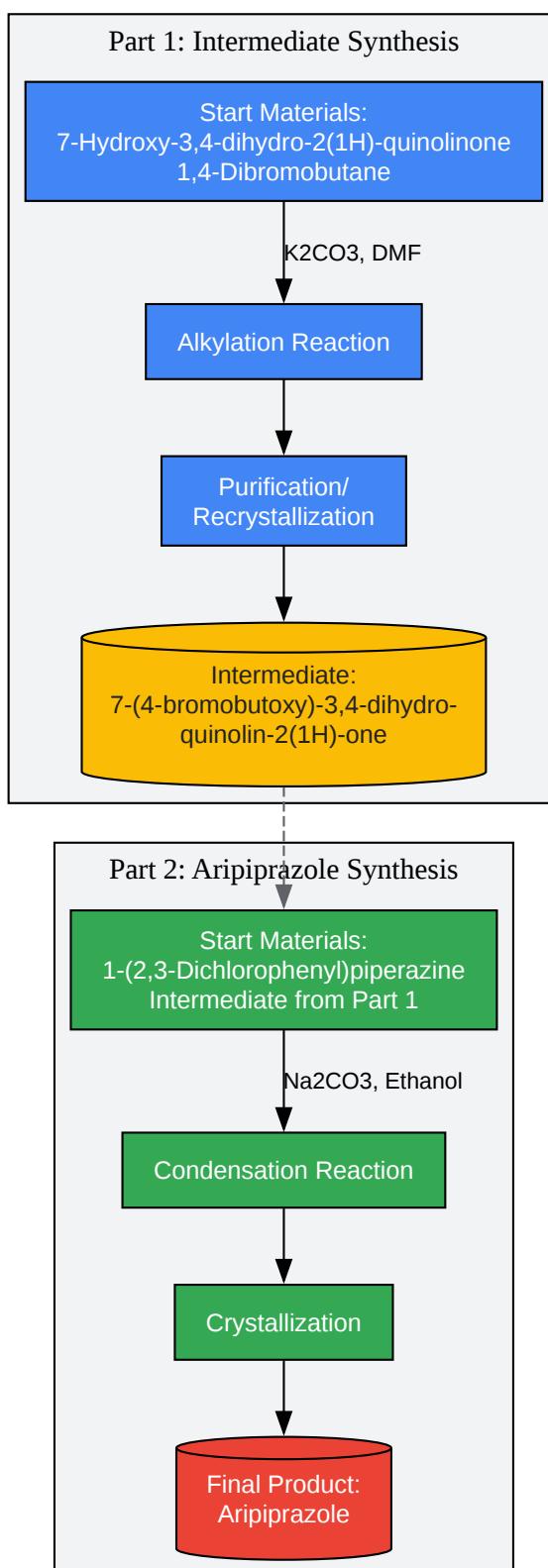
Aripiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.<sup>[1][2]</sup> It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.<sup>[2]</sup> The most common and industrially significant synthetic route to aripiprazole involves the N-alkylation of a substituted phenylpiperazine with a functionalized quinolinone derivative.<sup>[3]</sup>

This document outlines the detailed protocol for a widely employed two-step synthesis of aripiprazole. The process begins with the synthesis of the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, followed by its condensation with 1-(2,3-dichlorophenyl)piperazine to yield the final active pharmaceutical ingredient (API).<sup>[4][5]</sup>

Note: The established synthesis of Aripiprazole utilizes 1-(2,3-Dichlorophenyl)piperazine. The protocols detailed herein are for the synthesis of Aripiprazole and therefore use this specific isomer.

## Overall Synthetic Workflow

The synthesis is a two-part process. First, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated using 1,4-dibromobutane to form the key bromo-intermediate. This intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to form the final product, aripiprazole.

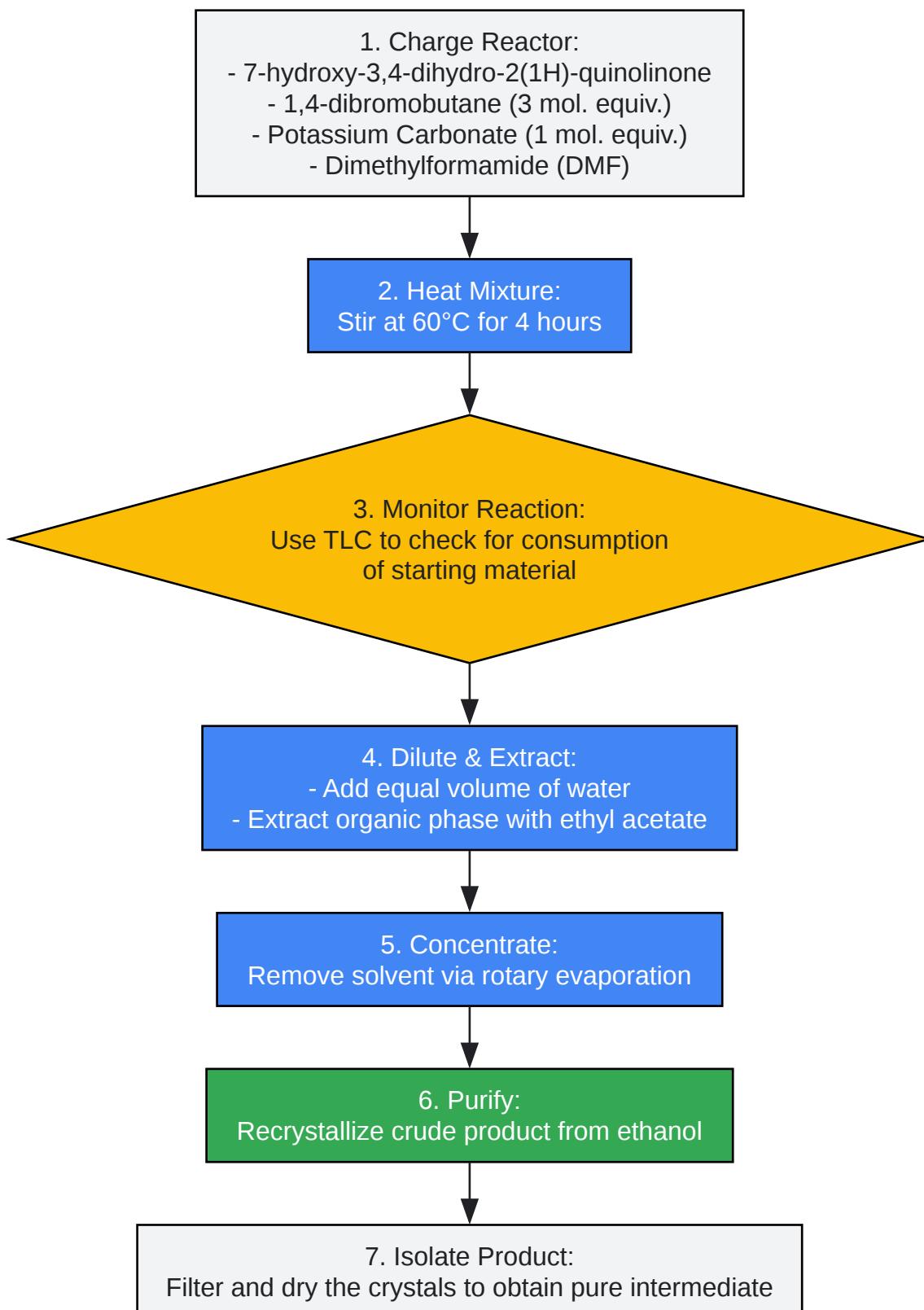
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Caption: Overall workflow for the two-part synthesis of aripiprazole.

## Experimental Protocols

### Part 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate)

This procedure details the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone to produce the key bromoalkoxy intermediate.<sup>[5]</sup>

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Caption: Experimental workflow for the synthesis of the key intermediate.

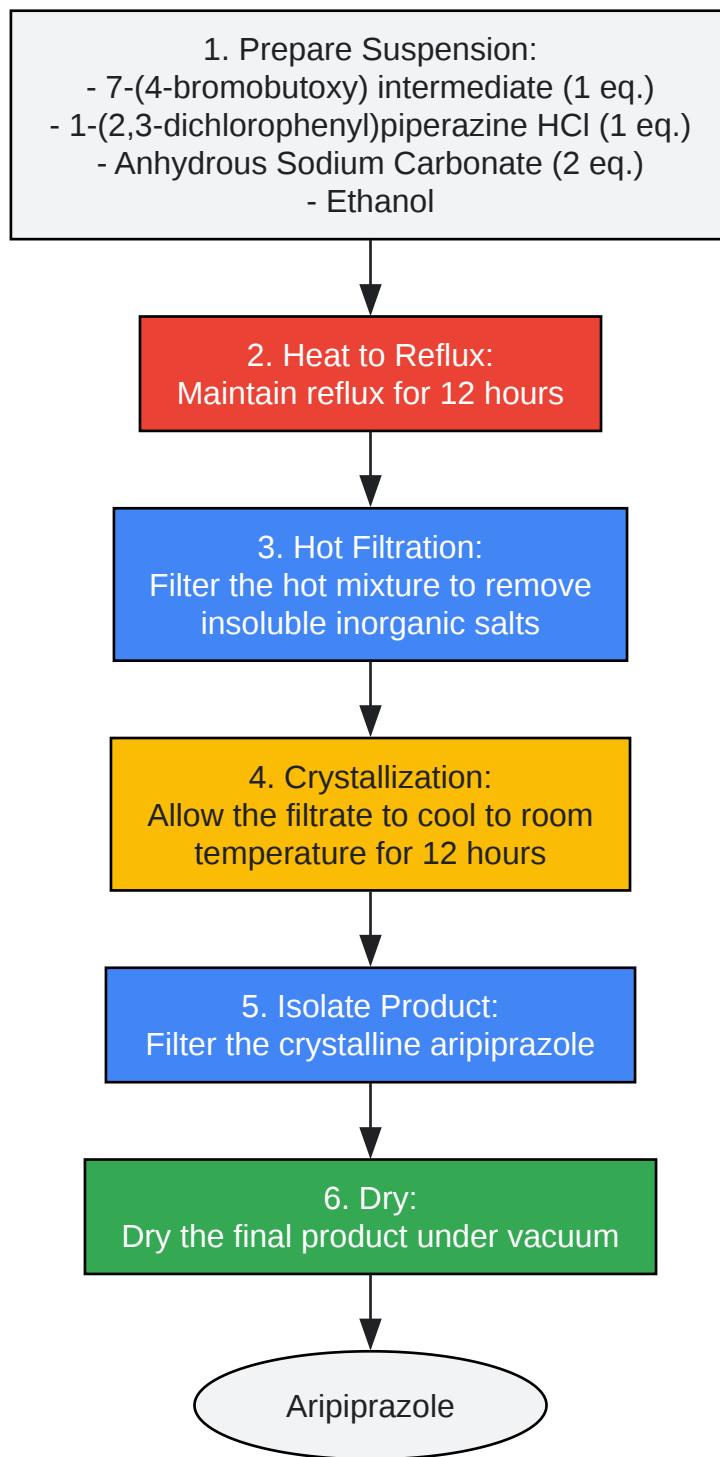
## Methodology:

- Reaction Setup: In a suitable reaction vessel, combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane (3 molar equivalents), potassium carbonate (1 molar equivalent), and dimethylformamide (DMF).<sup>[5]</sup>
- Reaction Execution: Stir the mixture at 60°C for approximately 4 hours.<sup>[5]</sup> Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After completion, cool the mixture and dilute it with an equal volume of water. Extract the organic phase using ethyl acetate.<sup>[5]</sup>
- Purification: Concentrate the combined organic extracts under reduced pressure. Purify the resulting crude product by recrystallization from ethanol to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone as a solid.<sup>[5]</sup>

Parameter	Value	Reference
Starting Material	7-hydroxy-3,4-dihydro-2(1H)-quinolinone	[5]
Reagent	1,4-dibromobutane (3 eq.)	[5]
Base	Potassium Carbonate (1 eq.)	[5]
Solvent	Dimethylformamide (DMF)	[5]
Reaction Temperature	60°C	[5]
Reaction Time	4 hours	[5]
Purification Method	Recrystallization from ethanol	[5]
Typical Yield	~45%	[6]
Purity (NLT)	98%	[7]
Melting Point	110-111°C	[8]

## Part 2: Synthesis of Aripiprazole

This protocol describes the final step, where the synthesized intermediate is condensed with 1-(2,3-dichlorophenyl)piperazine.[1]



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Caption: Experimental workflow for the synthesis and purification of aripiprazole.

## Methodology:

- Reaction Setup: Prepare a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (1 molar equivalent), 1-(2,3-dichlorophenyl)piperazine hydrochloride (1 molar equivalent), and powdered anhydrous sodium carbonate (2 molar equivalents) in technical ethanol.[1]
- Reaction Execution: Heat the mixture to reflux and maintain for 12 hours.[1]
- Work-up: While hot, filter the reaction mixture to remove insoluble inorganic salts.
- Crystallization: Combine the filtrate, bring it back to reflux briefly, and then allow it to cool to room temperature for 12 hours to facilitate crystallization.[1]
- Isolation: Collect the crystalline aripiprazole by filtration and dry the product to a constant weight.[1]

Parameter	Value	Reference
Starting Material 1	7-(4-bromobutoxy)-intermediate (1 eq.)	[1]
Starting Material 2	1-(2,3-dichlorophenyl)piperazine HCl (1 eq.)	[1]
Base	Anhydrous Sodium Carbonate (2 eq.)	[1]
Solvent	Ethanol	[1]
Reaction Condition	Reflux	[1]
Reaction Time	12 hours	[1]
Purification Method	Crystallization from ethanol	[1]
Typical Yield	85%	[1]
Purity (HPLC)	99.32%	[1]

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